molecular formula C15H33N B14635969 N,N-Diethylundecan-1-amine CAS No. 54334-64-4

N,N-Diethylundecan-1-amine

Cat. No.: B14635969
CAS No.: 54334-64-4
M. Wt: 227.43 g/mol
InChI Key: DXFFQWDOIJVGNR-UHFFFAOYSA-N
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Description

N,N-Diethylundecan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound, specifically, has a long carbon chain (undecane) with a diethylamine group attached to the first carbon atom. It is a tertiary amine due to the presence of two ethyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethylundecan-1-amine can be synthesized through several methods:

    Reductive Amination: This involves the reaction of undecanal with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Alkylation of Amines: Another method is the alkylation of diethylamine with 1-bromoundecane under basic conditions using a strong base like potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions (temperature, pressure, and solvent) are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylundecan-1-amine undergoes various chemical reactions:

    Oxidation: It can be oxidized to form N,N-diethylundecan-1-imine.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds (e.g., alkyl halides) are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions include imines, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Diethylundecan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N,N-Diethylundecan-1-amine involves its interaction with various molecular targets:

    Nucleophilicity: The nitrogen atom in the amine group acts as a nucleophile, participating in various chemical reactions.

    Coordination: It can coordinate with metal ions, forming complexes that are useful in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.

    N-Ethylethanamine: A secondary amine with one ethyl group attached to the nitrogen atom.

    N-Methyl-1-propanamine: A secondary amine with one methyl and one propyl group attached to the nitrogen atom.

Uniqueness

N,N-Diethylundecan-1-amine is unique due to its long carbon chain, which imparts specific physical and chemical properties, making it suitable for applications requiring hydrophobic characteristics and specific reactivity.

Properties

CAS No.

54334-64-4

Molecular Formula

C15H33N

Molecular Weight

227.43 g/mol

IUPAC Name

N,N-diethylundecan-1-amine

InChI

InChI=1S/C15H33N/c1-4-7-8-9-10-11-12-13-14-15-16(5-2)6-3/h4-15H2,1-3H3

InChI Key

DXFFQWDOIJVGNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCN(CC)CC

Origin of Product

United States

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